4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
4-(4-Methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrido[2,3-e][1,2,4]thiadiazine core, which is fused with a benzyl and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,3-e][1,2,4]thiadiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2-aminopyridine derivative, the thiadiazine ring can be formed by reacting with sulfur-containing reagents.
Introduction of the Benzyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions. Benzylation and methoxylation are typically carried out using benzyl halides and methoxyphenyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the thiadiazine ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the double bonds within the heterocyclic ring, potentially leading to the formation of amines or saturated rings.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, saturated heterocycles.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the methoxyphenyl and benzyl groups suggests it could interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on the specific modifications made to the core structure.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxyphenyl group may enhance its binding affinity through hydrophobic interactions, while the benzyl group can provide additional stability to the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one: Lacks the benzyl group, which may reduce its bioactivity.
2-(2-Methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one: Lacks the methoxyphenyl group, potentially affecting its chemical reactivity and biological interactions.
4-(4-Methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one: Lacks the 1,1-dioxide functionality, which may alter its oxidation state and reactivity.
Uniqueness
The combination of the methoxyphenyl, benzyl, and 1,1-dioxide groups in 4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide makes it unique. This specific arrangement enhances its chemical stability, reactivity, and potential bioactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[(2-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-15-6-3-4-7-16(15)14-23-21(25)24(17-9-11-18(28-2)12-10-17)20-19(29(23,26)27)8-5-13-22-20/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFNTIWSHGLFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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